4-fluoro-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-fluoro-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of fluorine, nitro, and trifluoromethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursorsThe final step often involves the coupling of the intermediate with a benzamide derivative under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the fluorine or nitro positions .
Scientific Research Applications
4-fluoro-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-fluoro-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine moiety, known for its acetylcholinesterase inhibitory activity.
4-fluoro-4’-nitro-1,1’-biphenyl: Shares the nitro and fluorine groups, used in different chemical applications.
Uniqueness
4-fluoro-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide stands out due to its trifluoromethyl group, which imparts unique chemical properties and enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C24H20F4N4O3 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
4-fluoro-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C24H20F4N4O3/c25-19-8-6-16(14-22(19)32(34)35)23(33)29-20-15-17(24(26,27)28)7-9-21(20)31-12-10-30(11-13-31)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H,29,33) |
InChI Key |
IUVCOGYOXAMTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC(=C(C=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
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